molecular formula C10H10N2O3 B6602010 methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate CAS No. 2092018-25-0

methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate

Cat. No. B6602010
CAS RN: 2092018-25-0
M. Wt: 206.20 g/mol
InChI Key: UWFGETMDMOBUDM-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate, commonly referred to as MAMFPC, is a novel compound that has been studied for its potential applications in a number of fields, including scientific research, drug discovery, and biochemistry. It is a small molecule that has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. MAMFPC has been found to be particularly effective in controlling the expression of certain genes, and it has been used to study the molecular basis of various diseases.

Scientific Research Applications

MAMFPC has been used in a number of scientific research applications, including gene expression studies and drug discovery. It has been used to study the molecular basis of various diseases, including cancer, diabetes, and Alzheimer’s disease. It has also been used to study the effects of drugs on gene expression, as well as the effects of gene expression on drug efficacy. In addition, it has been used to study the effects of environmental factors on gene expression.

Mechanism of Action

MAMFPC has been found to act as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases. It has also been found to interact with certain transcription factors, such as NF-κB, and to modulate the expression of certain genes. In addition, it has been found to interact with certain hormones, such as estradiol, and to modulate the expression of certain genes.
Biochemical and Physiological Effects
MAMFPC has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to have an effect on the expression of certain genes, as well as on the expression of certain hormones. In addition, it has been found to have an effect on the metabolism of certain drugs, as well as on the metabolism of certain nutrients.

Advantages and Limitations for Lab Experiments

MAMFPC has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive, and it is relatively stable in a variety of conditions. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, and it is not stable in the presence of certain chemicals, such as acids and bases.

Future Directions

MAMFPC has a wide range of potential applications, and there are a number of future directions for research related to this compound. These include further research into its mechanism of action, its effects on gene expression and hormone levels, its effects on drug metabolism, and its potential use in drug discovery. In addition, further research into its anti-inflammatory, anti-cancer, and anti-bacterial properties could lead to the development of new treatments for a variety of diseases. Finally, further research into its potential use as a diagnostic tool could lead to the development of new and improved diagnostic tests.

Synthesis Methods

MAMFPC can be synthesized using a variety of methods. The most common method involves the reaction of an amine and a carboxylic acid in the presence of a catalyst. The reaction is typically carried out at a temperature of 40-50°C, and the product can be isolated by extraction with a suitable solvent. Other methods of synthesis have also been reported, including the reaction of an amine and a carboxylic acid with a diazonium salt, the reaction of an amine and a carboxylic acid with a Grignard reagent, and the reaction of an amine and a carboxylic acid with an organometallic reagent.

properties

IUPAC Name

methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-5-3-4-6-7(11)8(10(13)14-2)15-9(6)12-5/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFGETMDMOBUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(O2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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